Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate
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Description
“Methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate” is a chemical compound with the molecular formula C13H15BrO5 . It has an average mass of 331.159 Da and a mono-isotopic mass of 330.010284 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H15BrO5 . The exact structure would show the arrangement of these atoms and their bonds, but this information is not provided in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 331.1592 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Supramolecular Structure and Tautomerism
A study by Albayrak, Kaştaş, Odabaşoǧlu, and Büyükgüngör (2011) investigated a related compound, focusing on its stacking interactions and tautomerism in different solvents and states. This research highlighted the molecular structure and spectroscopic properties, revealing significant findings about the enol form in solid state and the non-covalent interactions forming the supramolecular structure (Albayrak et al., 2011).
Catalyst Development
Clegg, Elsegood, Eastham, Tooze, Wang, and Whiston (1999) described the use of a palladium complex as a highly active and selective catalyst for producing methyl propanoate, a process that could be related to the applications of methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate in similar catalytic reactions (Clegg et al., 1999).
Radical Cyclization
Esteves, Goken, Klein, Leite, Medeiros, and Peters (2005) explored the electroreductive radical cyclization of related bromo esters. This study provides insight into the potential applications of this compound in radical cyclization processes (Esteves et al., 2005).
Synthesis of Pharmaceutical Intermediates
Xu and He (2010) detailed the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the production of non-steroidal anti-inflammatory agents. This indicates the potential use of this compound in the synthesis of similar pharmaceutical intermediates (Xu & He, 2010).
Properties
IUPAC Name |
methyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO5/c1-4-18-11-6-9(7-15)5-10(14)12(11)19-8(2)13(16)17-3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJREQXWPBFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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